(R)-N-(4-(Piperidin-2-yl)phenyl)acetamide
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Overview
Description
®-N-(4-(Piperidin-2-yl)phenyl)acetamide is a chemical compound with a molecular formula of C13H18N2O. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(Piperidin-2-yl)phenyl)acetamide typically involves the reaction of 4-(Piperidin-2-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-(Piperidin-2-yl)aniline in a suitable solvent such as dichloromethane.
- Adding acetic anhydride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-N-(4-(Piperidin-2-yl)phenyl)acetamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-(Piperidin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
®-N-(4-(Piperidin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(4-(Piperidin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2RS)-2-Phenyl-2-[(2RS)-piperidin-2-yl]acetamide
- (2RS)-2-Phenyl-2-(pyridin-2-yl)acetamide
Uniqueness
®-N-(4-(Piperidin-2-yl)phenyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-[4-[(2R)-piperidin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13/h5-8,13-14H,2-4,9H2,1H3,(H,15,16)/t13-/m1/s1 |
InChI Key |
BDWZOPMIJLPUGZ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)[C@H]2CCCCN2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
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